REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[CH2:3][CH2:4][CH2:5][NH:6][CH2:7][CH2:8][C:9]#[N:10].N>C(O)(C)C.[Ni]>[CH3:11][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][NH:6][CH2:7][CH2:8][CH2:9][NH2:10]
|
Name
|
|
Quantity
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216 g
|
Type
|
reactant
|
Smiles
|
CN(CCCNCCC#N)C
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
216 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
13 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
after 30 minutes
|
Duration
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30 min
|
Type
|
FILTRATION
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Details
|
The catalyst is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in a rotary evaporator
|
Type
|
DISTILLATION
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Details
|
the residue is distilled through a packed column
|
Name
|
|
Type
|
|
Smiles
|
CN(CCCNCCCN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |